DIETHYLDICARBOCYANINE IODIDE
CAS No.: 144388-17-0
Cat. No.: VC0233710
Molecular Formula: C11H12N2O
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144388-17-0 |
---|---|
Molecular Formula | C11H12N2O |
Molecular Weight | 0 |
Introduction
Chemical Structure and Nomenclature
Diethyldicarbocyanine iodide exists in several structural isomers, with the two most prominent being 1,1'-Diethyl-4,4'-dicarbocyanine iodide and 1,1'-Diethyl-2,2'-dicarbocyanine iodide. These compounds differ in the position of substitution on their heterocyclic rings, leading to distinct spectral and chemical properties.
Structural Variants
The 1,1'-Diethyl-4,4'-dicarbocyanine iodide isomer has the molecular formula C₂₇H₂₇IN₂ and an IUPAC name of (4E)-1-ethyl-4-[(2E,4E)-5-(1-ethylquinolin-1-ium-4-yl)penta-2,4-dienylidene]quinoline;iodide . This compound features two quinoline rings connected by a pentamethine bridge, with ethyl groups attached to the nitrogen atoms in the quinoline rings.
The 1,1'-Diethyl-2,2'-dicarbocyanine iodide variant (CAS: 14187-31-6) has a similar structure but with different substitution positions on the heterocyclic rings . The term "dicarbocyanine" in both compounds indicates the presence of five carbon atoms in the polymethine chain connecting the two heterocyclic moieties.
Structure-Property Relationship
The extended conjugation in diethyldicarbocyanine iodide compounds is responsible for their characteristic absorption in the visible to near-infrared region. The position of substitution (4,4' versus 2,2') significantly affects the spectral properties, with each variant exhibiting distinct absorption maxima and molar extinction coefficients.
Physical and Chemical Properties
Physical Properties
The physical properties of diethyldicarbocyanine iodide compounds vary based on their specific structural configuration. While comprehensive physical data is limited in the available literature, these compounds generally appear as crystalline solids with defined melting points.
Spectral Properties
One of the most important characteristics of diethyldicarbocyanine iodide compounds is their distinctive spectral properties, which are summarized in Table 1.
Table 1: Spectral Properties of Diethyldicarbocyanine Iodide Compounds
Compound | Absorption Maximum (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Solvent | Fluorescence Quantum Yield |
---|---|---|---|---|
1,1'-Diethyl-2,2'-dicarbocyanine iodide | 711 | 326,000 | Ethanol | 0.0028 |
The 1,1'-Diethyl-2,2'-dicarbocyanine iodide exhibits a strong absorption maximum at 711 nm when dissolved in ethanol, with an extremely high molar extinction coefficient of 326,000 M⁻¹cm⁻¹ . This property makes it valuable as a near-infrared absorber for various applications. The compound also displays fluorescence, albeit with a relatively low quantum yield of 0.0028 in ethanol .
Identification and Characterization
Chemical Identifiers
Several chemical identifiers are used to uniquely identify diethyldicarbocyanine iodide compounds, as shown in Table 2.
Table 2: Chemical Identifiers for 1,1'-Diethyl-4,4'-dicarbocyanine iodide
Identifier Type | Value |
---|---|
CAS Number | 18300-31-7 |
European Community (EC) Number | 631-597-1 |
DSSTox Substance ID | DTXSID40432740 |
Wikidata | Q82246847 |
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature and commercial databases:
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1,1'-Diethyl-4,4'-dicarbocyanine iodide
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(4E)-1-ethyl-4-[(2E,4E)-5-(1-ethylquinolin-1-ium-4-yl)penta-2,4-dienylidene]quinoline;iodide
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1-Ethyl-4-(5-(1-ethylquinolin-4(1H)-ylidene)penta-1,3-dien-1-yl)quinolin-1-ium iodide
Applications in Scientific Research and Industry
Imaging Applications
Diethyldicarbocyanine iodide compounds have found significant applications in imaging technologies. These applications leverage the compounds' distinctive spectral properties, particularly their strong absorption in the near-infrared region.
Patents indicate that diethyldicarbocyanine iodide and related cyanine dyes are utilized in thermosensitive imaging materials. In particular, US Patent 5149617A describes the use of cyanine dyes, including diethyl carbocyanine iodide (a related compound), in imageable diacetylene ethers . Similarly, US Patent 5232820A discusses the application of these compounds in directly imaging thermosensitive polyacetylene materials .
Another patent, US Patent 5153106A, details the use of these dyes in direct color imaging with laser in a writing mode . The patents highlight the value of these compounds in applications requiring photosensitive materials with specific spectral responses.
Spectroscopic Applications
The high molar extinction coefficient of diethyldicarbocyanine iodide compounds makes them excellent candidates for spectroscopic applications. The 1,1'-Diethyl-2,2'-dicarbocyanine iodide, with its absorption maximum at 711 nm and extinction coefficient of 326,000 M⁻¹cm⁻¹, is particularly suitable for near-infrared spectroscopy applications .
Related Compounds
Understanding diethyldicarbocyanine iodide requires knowledge of related compounds within the cyanine dye family. Several structurally similar compounds are documented in chemical databases:
Carbocyanine Derivatives
1,1'-Diethyl-4,4'-carbocyanine iodide (CAS: 4727-50-8) is a related compound with a shorter polymethine chain. It is characterized by the molecular formula C₂₅H₂₅IN₂ and is also known by synonyms such as 1-Ethyl-4-(3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl)quinolin-1-ium iodide .
Pseudoisocyanine Derivatives
1,1'-Diethyl-2,2'-cyanine iodide (CAS: 977-96-8), also known as Pseudoisocyanine iodide, is another related compound with the molecular formula C₂₃H₂₃IN₂. This compound has a different structural configuration with substitutions at the 2,2' positions and a shorter polymethine chain .
Thiacarbocyanine Derivatives
3,3'-Diethylthiacarbocyanine iodide (CAS: 905-97-5) represents a structural variant where the nitrogen-containing heterocycles are replaced by benzothiazole moieties. This compound has the molecular formula C₂₁H₂₁IN₂S₂ and exhibits different spectral properties compared to the quinoline-based carbocyanines .
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